![molecular formula C18H20F2N2O4S B2882777 2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide CAS No. 1396766-83-8](/img/structure/B2882777.png)
2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide
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Description
2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide, also known as DMSA-NMe2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Fries Rearrangement in Methane Sulfonic Acid
The compound is involved in the Fries rearrangement process, optimized using methane sulfonic acid (MSA), a biodegradable acid. This rearrangement is significant in the synthesis of para-hydroxyacetophenone, a compound with various applications, showing high conversion and selectivity (Commarieu et al., 2002).
In Synthesis of Anticancer Drug Side Chains
It's a key intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is part of the side chain of an anticancer drug, Amsacrine. This highlights its role in pharmaceutical chemistry, particularly in cancer treatment (Robin et al., 2002).
Synthesis of 1-Methylsulfonyl-indoles
It is used in the synthesis of 1-methylsulfonyl-indoles, which have varied applications in chemical research, particularly in creating compounds with functional groups such as hydroxmethyl and 2-hydroxyethyl (Sakamoto et al., 1988).
Formation of Sultams
The compound plays a role in the formation of a wide range of sultams, which are critical in pharmaceuticals and organic synthesis. This includes the synthesis of five- and six-membered sultams with various substituents (Rassadin et al., 2012).
Reactions with Sulfur Trioxide
Its derivatives are involved in reactions with sulfur trioxide, which is significant in the synthesis of various sulfonated compounds. These reactions are essential in understanding the behavior of benzene derivatives containing a deactivating oxy substituent (Ansink & Cerfontain, 2010).
In Nimesulide Derivatives
It is utilized in the synthesis of nimesulide derivatives, which are important in pharmaceutical chemistry, especially for their anti-inflammatory properties (Dey et al., 2016).
properties
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methylsulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S/c1-26-9-8-21-18(23)10-13-2-5-16(6-3-13)22-27(24,25)12-14-11-15(19)4-7-17(14)20/h2-7,11,22H,8-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMSISBDDGMLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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